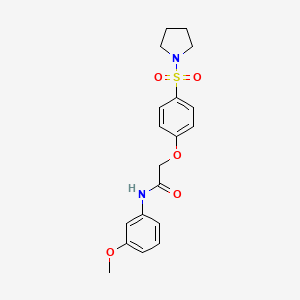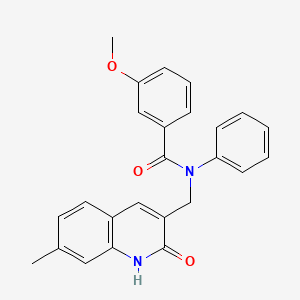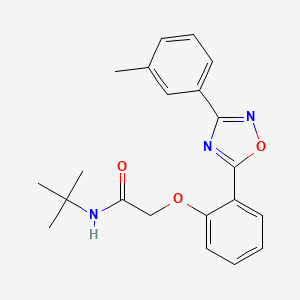
N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as MPSPA, is a chemical compound that has been synthesized for scientific research purposes. It is classified as a selective and potent antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. MPSPA has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and drug development.
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is primarily through its selective antagonism of the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain, which is involved in reward and motivation pathways. By blocking the activity of the D3 receptor, this compound can modulate the release of dopamine in these pathways and potentially affect behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. Studies have shown that this compound can reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, in animal models. This compound has also been shown to have potential neuroprotective effects in models of Parkinson's disease and Huntington's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in laboratory experiments is its selectivity and potency as a dopamine D3 receptor antagonist. This allows researchers to selectively target the D3 receptor and study its role in various physiological and behavioral processes. However, one of the limitations of using this compound is its potential off-target effects on other dopamine receptor subtypes and other neurotransmitter systems.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, such as Parkinson's disease and drug addiction. Another area of interest is its potential as a tool for studying the role of the dopamine D3 receptor in various physiological and behavioral processes. Additionally, further research is needed to fully understand the potential off-target effects of this compound and its safety profile in humans.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. One of the commonly used methods for synthesizing this compound is through the reaction of 3-methoxyaniline with 4-chlorobenzene-1-sulfonyl chloride to form 3-methoxy-N-(4-chlorobenzenesulfonyl)aniline. This intermediate is then reacted with pyrrolidine and sodium hydride to form N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-3-methoxyaniline. The final step involves the coupling reaction of this intermediate with 2-chloroacetyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of research is its role as a dopamine D3 receptor antagonist. Studies have shown that this compound can selectively block the activity of the D3 receptor, which is implicated in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and drug addiction.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-6-4-5-15(13-17)20-19(22)14-26-16-7-9-18(10-8-16)27(23,24)21-11-2-3-12-21/h4-10,13H,2-3,11-12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZONARSFKJENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














